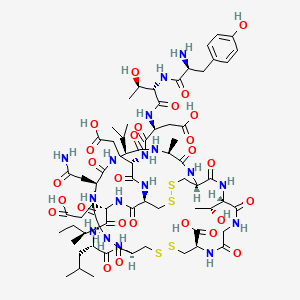
Tyr-Uroguanylin (mouse, rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyr-Uroguanylin (mouse, rat) is a polypeptide that belongs to the guanylin peptide family. It is primarily involved in the regulation of fluid and electrolyte transport in the intestines and kidneys. This compound is derived from the uroguanylin peptide and is known for its role in activating guanylyl cyclase C (GC-C), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tyr-Uroguanylin (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Tyr-Uroguanylin is Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys, with disulfide bridges between Cys4-Cys12 and Cys8-Cys16 .
Industrial Production Methods
Industrial production of Tyr-Uroguanylin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The production process ensures high purity and consistency, making it suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Tyr-Uroguanylin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridges in the peptide can be reduced to free thiols, and the peptide can be oxidized to form new disulfide bonds .
Common Reagents and Conditions
Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include reduced and oxidized forms of Tyr-Uroguanylin. The reduced form has free thiol groups, while the oxidized form has disulfide bridges .
Aplicaciones Científicas De Investigación
Tyr-Uroguanylin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating fluid and electrolyte transport in the intestines and kidneys.
Medicine: Explored for potential therapeutic applications in treating conditions related to fluid imbalance and electrolyte disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mecanismo De Acción
Tyr-Uroguanylin exerts its effects by binding to and activating guanylyl cyclase C (GC-C) receptors on the surface of intestinal and renal epithelial cells. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which in turn regulates ion channels and transporters involved in fluid and electrolyte balance. The molecular targets and pathways involved include the cystic fibrosis transmembrane conductance regulator (CFTR) and sodium-hydrogen exchangers (NHE) .
Comparación Con Compuestos Similares
Similar Compounds
Guanylin: Another member of the guanylin peptide family, involved in similar physiological processes.
Uroguanylin: The parent peptide of Tyr-Uroguanylin, with similar functions and mechanisms of action.
Renoguanylin: A related peptide with roles in renal function and fluid balance .
Uniqueness
Tyr-Uroguanylin is unique due to its specific amino acid sequence and the presence of tyrosine at the N-terminus. This modification may influence its binding affinity and activity compared to other guanylin peptides .
Propiedades
Fórmula molecular |
C69H105N17O27S4 |
|---|---|
Peso molecular |
1732.9 g/mol |
Nombre IUPAC |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
InChI |
InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-/m0/s1 |
Clave InChI |
KIPAZOCVWKWHQY-ZLIXNVENSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


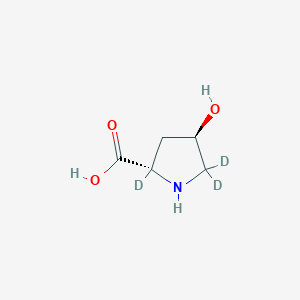

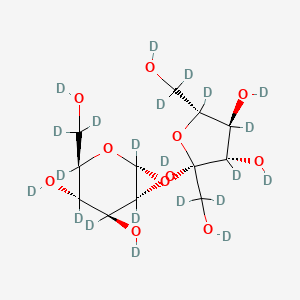
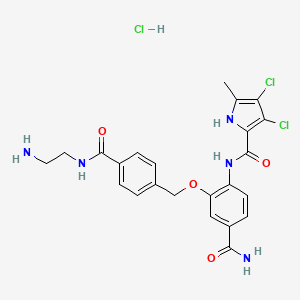
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
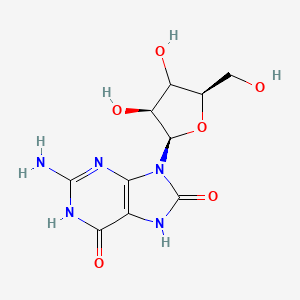
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
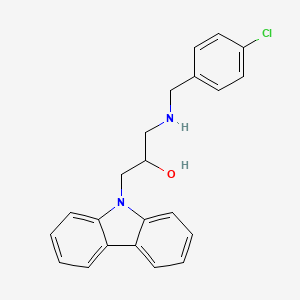
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

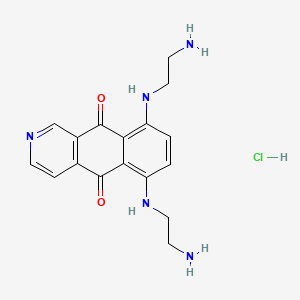

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
